silane CAS No. 109081-61-0](/img/structure/B14331173.png)
[(1-Methoxy-2-methylprop-2-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C8H18O2Si and a molecular weight of 174.32 g/mol . This compound is widely used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as halogens or acids .
Common Reagents and Conditions
Titanium Tetrachloride: Used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines.
Strong Oxidizing Agents: These can facilitate oxidation reactions, leading to the formation of various oxidized products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with titanium tetrachloride yields chiral β-lactams, while oxidation reactions can produce a range of oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including chiral β-lactams and other pharmaceuticals.
Polymer Chemistry: The compound acts as a catalyst or initiator in group-transfer polymerization, facilitating the formation of polymers with specific properties.
Material Science: It is employed in the development of advanced materials, such as hydrogels and cross-linked polymers.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene involves its reactivity with various molecular targets. The compound’s methoxy and trimethylsiloxy groups enable it to participate in a range of chemical reactions, including nucleophilic substitution and addition reactions . These reactions often involve the formation of intermediate species, which then undergo further transformations to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethoxy-2-methylprop-2-en-1-yl)oxysilane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Methoxy-2-methyl-1-propene: Lacks the trimethylsiloxy group, resulting in different reactivity and applications.
Uniqueness
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene is unique due to its combination of methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and polymer chemistry, where it can facilitate the formation of complex molecules and materials .
Eigenschaften
CAS-Nummer |
109081-61-0 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
(1-methoxy-2-methylprop-2-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h8H,1H2,2-6H3 |
InChI-Schlüssel |
GRVYQJSONFMGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
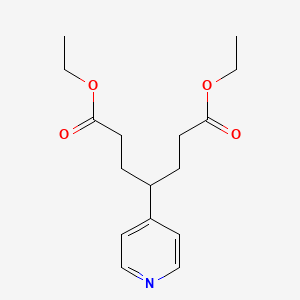
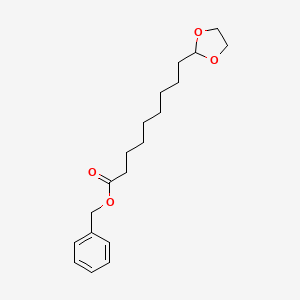
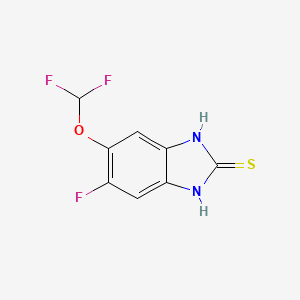
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
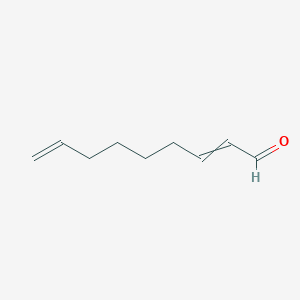
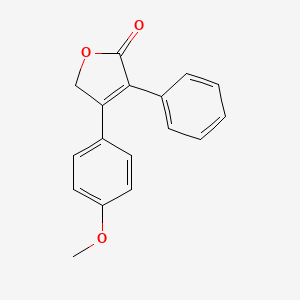
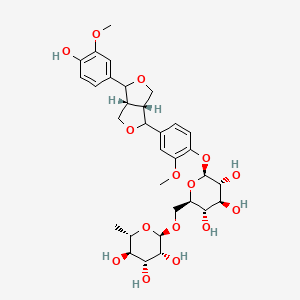
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
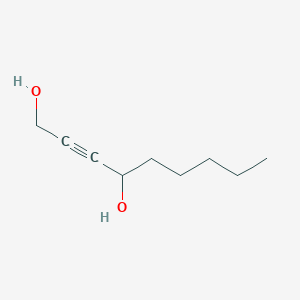
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
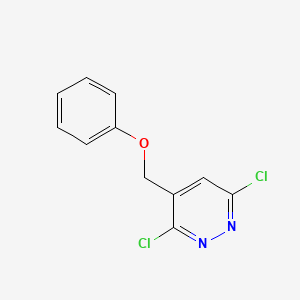

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
